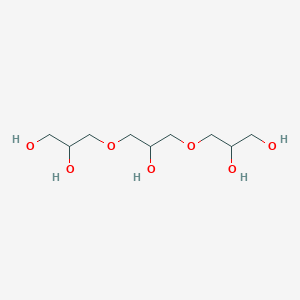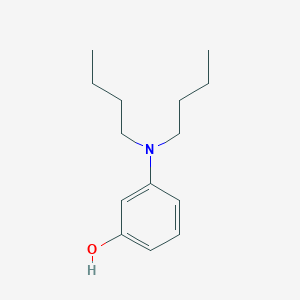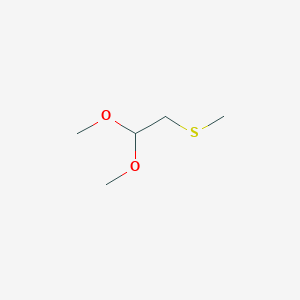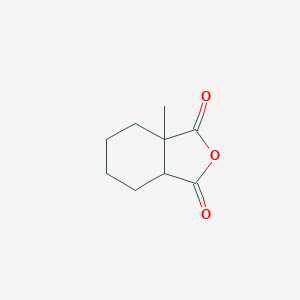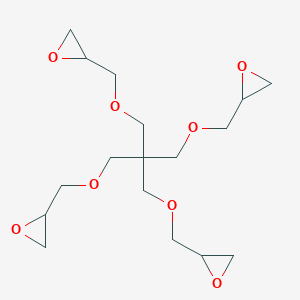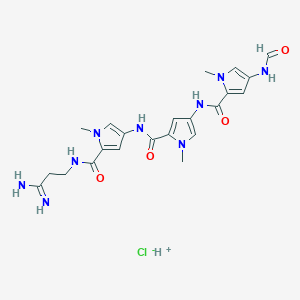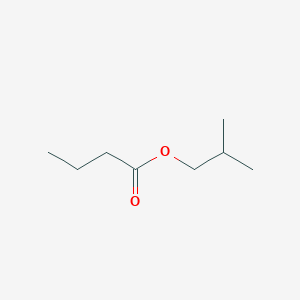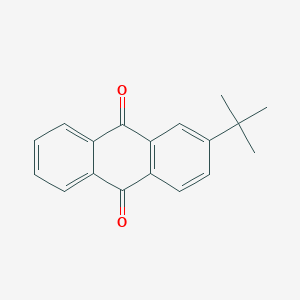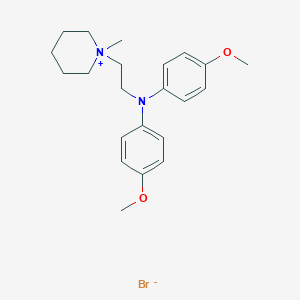
1-(2-(Bis(p-methoxyphenyl)amino)ethyl)-1-methyl-piperidinium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(Bis(p-methoxyphenyl)amino)ethyl)-1-methyl-piperidinium bromide, also known as BISME, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
作用機序
1-(2-(Bis(p-methoxyphenyl)amino)ethyl)-1-methyl-piperidinium bromide exerts its effects through the inhibition of nicotinic acetylcholine receptors and acetylcholinesterase. Nicotinic acetylcholine receptors are involved in muscle contraction, while acetylcholinesterase breaks down acetylcholine. By inhibiting these targets, 1-(2-(Bis(p-methoxyphenyl)amino)ethyl)-1-methyl-piperidinium bromide can lead to muscle relaxation, improved cognitive function, and induction of apoptosis in cancer cells.
生化学的および生理学的効果
1-(2-(Bis(p-methoxyphenyl)amino)ethyl)-1-methyl-piperidinium bromide has been shown to have a variety of biochemical and physiological effects. In animal studies, 1-(2-(Bis(p-methoxyphenyl)amino)ethyl)-1-methyl-piperidinium bromide has been shown to induce muscle relaxation and sedation. It has also been shown to improve cognitive function, as evidenced by increased acetylcholine levels in the brain. In cancer cells, 1-(2-(Bis(p-methoxyphenyl)amino)ethyl)-1-methyl-piperidinium bromide has been shown to induce apoptosis, leading to cell death.
実験室実験の利点と制限
1-(2-(Bis(p-methoxyphenyl)amino)ethyl)-1-methyl-piperidinium bromide has several advantages for lab experiments. It is a highly pure compound that can be synthesized using a multi-step process, ensuring consistency in experiments. Its mechanism of action is well-understood, making it a useful tool for studying the effects of nicotinic acetylcholine receptors and acetylcholinesterase. However, 1-(2-(Bis(p-methoxyphenyl)amino)ethyl)-1-methyl-piperidinium bromide also has limitations, such as its potential toxicity and the need for further studies to determine its safety and efficacy.
将来の方向性
There are several future directions for 1-(2-(Bis(p-methoxyphenyl)amino)ethyl)-1-methyl-piperidinium bromide research. In neuroscience, 1-(2-(Bis(p-methoxyphenyl)amino)ethyl)-1-methyl-piperidinium bromide could be studied further for its potential as a cognitive enhancer. In pharmacology, 1-(2-(Bis(p-methoxyphenyl)amino)ethyl)-1-methyl-piperidinium bromide could be studied for its potential as a muscle relaxant and anesthetic. In cancer research, 1-(2-(Bis(p-methoxyphenyl)amino)ethyl)-1-methyl-piperidinium bromide could be studied for its potential as an anti-cancer agent. Further studies are needed to determine the safety and efficacy of 1-(2-(Bis(p-methoxyphenyl)amino)ethyl)-1-methyl-piperidinium bromide in these applications.
合成法
1-(2-(Bis(p-methoxyphenyl)amino)ethyl)-1-methyl-piperidinium bromide can be synthesized using a multi-step process that involves the reaction of p-anisidine with formaldehyde, followed by the reaction with N,N-dimethylethylenediamine and methyl iodide. The final product is obtained through the reaction of the intermediate with p-methoxybenzyl chloride and hydrobromic acid. This synthesis method yields a high purity product that can be used for scientific research.
科学的研究の応用
1-(2-(Bis(p-methoxyphenyl)amino)ethyl)-1-methyl-piperidinium bromide has been studied for its potential applications in various fields, including neuroscience, pharmacology, and cancer research. In neuroscience, 1-(2-(Bis(p-methoxyphenyl)amino)ethyl)-1-methyl-piperidinium bromide has been shown to have an inhibitory effect on acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter involved in learning and memory. This inhibition can lead to an increase in acetylcholine levels, which has been linked to improved cognitive function.
In pharmacology, 1-(2-(Bis(p-methoxyphenyl)amino)ethyl)-1-methyl-piperidinium bromide has been studied for its potential as a muscle relaxant and anesthetic. Its mechanism of action involves the inhibition of nicotinic acetylcholine receptors, which are involved in muscle contraction. 1-(2-(Bis(p-methoxyphenyl)amino)ethyl)-1-methyl-piperidinium bromide has also been studied for its potential as an anti-cancer agent, as it has been shown to induce apoptosis, or programmed cell death, in cancer cells.
特性
CAS番号 |
102207-19-2 |
|---|---|
製品名 |
1-(2-(Bis(p-methoxyphenyl)amino)ethyl)-1-methyl-piperidinium bromide |
分子式 |
C22H31BrN2O2 |
分子量 |
435.4 g/mol |
IUPAC名 |
4-methoxy-N-(4-methoxyphenyl)-N-[2-(1-methylpiperidin-1-ium-1-yl)ethyl]aniline;bromide |
InChI |
InChI=1S/C22H31N2O2.BrH/c1-24(16-5-4-6-17-24)18-15-23(19-7-11-21(25-2)12-8-19)20-9-13-22(26-3)14-10-20;/h7-14H,4-6,15-18H2,1-3H3;1H/q+1;/p-1 |
InChIキー |
RUAWUYOLHOAWLR-UHFFFAOYSA-M |
SMILES |
C[N+]1(CCCCC1)CCN(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC.[Br-] |
正規SMILES |
C[N+]1(CCCCC1)CCN(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC.[Br-] |
同義語 |
1-(2-(Bis(p-methoxyphenyl)amino)ethyl)-1-methyl-piperidinium bromide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




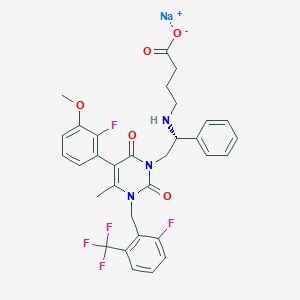
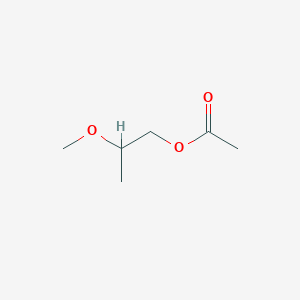
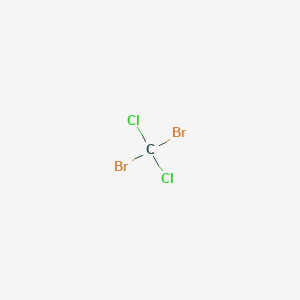
![Dimethylbis[2-[(1-oxohexadecyl)oxy]ethyl]ammonium chloride](/img/structure/B8395.png)
